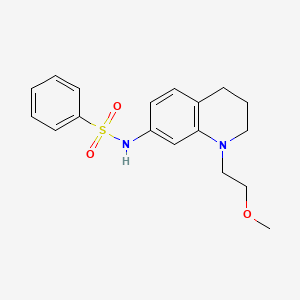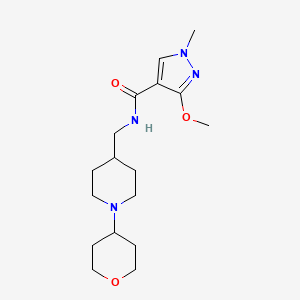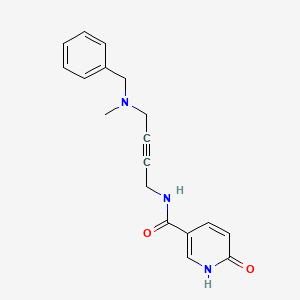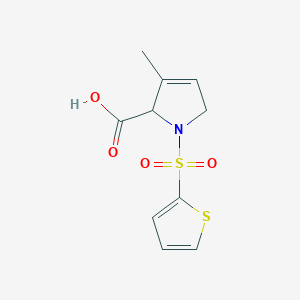![molecular formula C25H23N5O5S B2592009 N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-75-3](/img/no-structure.png)
N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a methoxy group, a pyrimidine ring, and a thioacetamide group. It is a derivative of phenylacetamide, which is a compound often used in medicinal chemistry due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of these groups would likely result in a variety of intermolecular interactions, including hydrogen bonding and pi stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups and the heterocyclic ring might make it relatively polar, affecting its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in the field of chemistry has explored the synthesis of novel heterocyclic compounds derived from similar core structures. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from related precursors. These compounds exhibit significant biological activities, such as anti-inflammatory and analgesic properties, by acting as cyclooxygenase inhibitors. Their synthesis involves complex reactions to introduce various functional groups, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Abu‐Hashem et al., 2020).
Biological Applications
Research on pyrimidine derivatives, including thioacetamide and acetamide functionalities, has shown a range of biological activities. Compounds structurally related to the queried chemical have been evaluated for their potential as anticonvulsant agents, showcasing the relevance of pyrimidine scaffolds in medicinal chemistry (Severina et al., 2020). Additionally, novel radiosynthesis methods for imaging agents targeting the translocator protein with PET imaging have been developed, demonstrating the application of pyrimidine derivatives in diagnostic medicine (Dollé et al., 2008).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal effects of pyrimidine derivatives containing heterocyclic compounds have also been a subject of investigation. These studies underscore the potential of such compounds in addressing various infectious diseases, with some derivatives showing significant efficacy against specific fungi, indicating their potential as antifungal agents (Jafar et al., 2017).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential medicinal applications, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propriétés
Numéro CAS |
852168-75-3 |
|---|---|
Formule moléculaire |
C25H23N5O5S |
Poids moléculaire |
505.55 |
Nom IUPAC |
N-(4-acetylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H23N5O5S/c1-14(31)15-5-9-17(10-6-15)26-19(32)13-36-23-20-22(29(2)25(34)30(3)24(20)33)27-21(28-23)16-7-11-18(35-4)12-8-16/h5-12H,13H2,1-4H3,(H,26,32) |
Clé InChI |
HHISYBQLNLPYOV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)
![6-Chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2591931.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2591932.png)
![4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide](/img/structure/B2591933.png)




![2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2591943.png)



![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)